2-hydroxy-4,6-dimethyl-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring and a pyridinecarboxamide moiety. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the propyl chain: The oxadiazole ring is then functionalized with a propyl chain via nucleophilic substitution reactions.
Formation of the pyridinecarboxamide moiety: This involves the reaction of the functionalized oxadiazole with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the oxadiazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole and pyridine derivatives.
Scientific Research Applications
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antibacterial and antiviral properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or viral proteins, inhibiting their function and thereby exerting its anti-infective effects.
Pathways Involved: It may interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-aryl-5-propyl-1,2,4-oxadiazole and 3-nitro-5-amino-1,2,4-oxadiazole.
Pyridinecarboxamide Derivatives: Compounds like 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide.
Uniqueness
N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its combination of the oxadiazole and pyridinecarboxamide moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H22N4O3 |
---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-9(2)14-19-12(23-20-14)6-5-7-17-15(21)13-10(3)8-11(4)18-16(13)22/h8-9H,5-7H2,1-4H3,(H,17,21)(H,18,22) |
InChI Key |
VPQDYRFTQUOAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NCCCC2=NC(=NO2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.